

# The Pharmacological Profile of CEP-28122: A Potent and Selective ALK Inhibitor

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Compound of Interest				
Compound Name:	CEP-28122			
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#### Introduction

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical molecular target in oncology.[1] Constitutive activation of ALK, driven by chromosomal translocations, gene amplifications, or point mutations, is a key oncogenic driver in various malignancies, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] **CEP-28122** is a potent and selective, orally active small-molecule inhibitor of ALK.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **CEP-28122**, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

#### **Mechanism of Action**

**CEP-28122** is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, **CEP-28122** effectively blocks its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

### **ALK Signaling Pathway Inhibition**

Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.

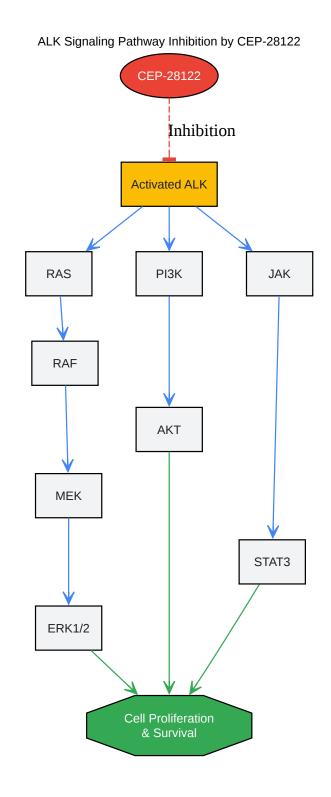






**CEP-28122** has been shown to potently inhibit the phosphorylation of ALK and its downstream effectors. Specifically, in ALK-positive cancer cell lines, treatment with **CEP-28122** leads to a significant reduction in the phosphorylation of STAT3, AKT, and ERK1/2.[1]





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Caption: Inhibition of ALK by CEP-28122 blocks downstream signaling pathways.



# In Vitro Activity Kinase Inhibitory Potency and Selectivity

**CEP-28122** demonstrates high potency against recombinant ALK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity has been profiled against a large panel of kinases, revealing a high degree of specificity for ALK.

Target Kinase	IC50 (nM)
ALK	1.9 ± 0.5
Flt4	46 ± 10
Rsk2	12
Rsk3	7
Rsk4	17

Table 1: In vitro kinase inhibitory activity of CEP-

28122.[1][2]

#### **Cellular Activity**

**CEP-28122** effectively inhibits the proliferation of ALK-positive cancer cell lines in a concentration-dependent manner. This anti-proliferative effect is coupled with the induction of apoptosis, as evidenced by increased caspase-3/7 activity.[1] In contrast, ALK-negative cell lines are significantly less sensitive to **CEP-28122**.[1]



Cell Line	Cancer Type	ALK Status	IC50 (nM) for Cell Growth Inhibition
Karpas-299	Anaplastic Large-Cell Lymphoma	NPM-ALK Fusion	20
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK Fusion	30
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK Fusion	Not explicitly stated, but showed growth inhibition
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK Fusion	Not explicitly stated, but showed growth inhibition
NB-1	Neuroblastoma	ALK Amplification	Not explicitly stated, but showed growth inhibition
SH-SY5Y	Neuroblastoma	ALK Activating Mutation (F1174L)	Not explicitly stated, but showed growth inhibition
NB-1643	Neuroblastoma	ALK Activating Mutation (R1275Q)	Not explicitly stated, but showed growth inhibition
Toledo	Leukemia	ALK Negative	>3000
HuT-102	Lymphoma	ALK Negative	>3000
NB-1691	Neuroblastoma	ALK Negative	No significant effect
Table 2: Cellular activity of CEP-28122 in various human cancer cell lines.[1]			

## **In Vivo Efficacy**







Oral administration of **CEP-28122** has demonstrated significant dose-dependent anti-tumor activity in mouse xenograft models of ALK-positive human cancers, including ALCL, NSCLC, and neuroblastoma.[1] Treatment with **CEP-28122** at doses of 30 mg/kg twice daily or higher resulted in complete or near-complete tumor regressions.[1] Importantly, sustained tumor regression was observed even after cessation of treatment in some models, suggesting complete tumor eradication.[1] In contrast, **CEP-28122** showed minimal to no anti-tumor activity in ALK-negative xenograft models.[1]



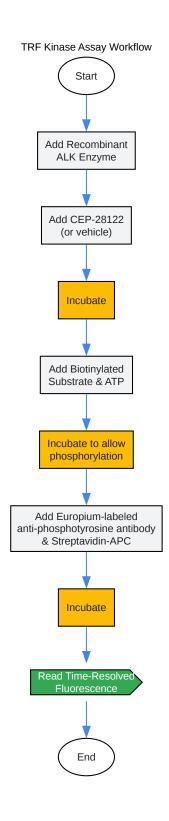
Xenograft Model	Cancer Type	ALK Status	CEP-28122 Dose (oral, b.i.d.)	Tumor Growth Inhibition (%)	Observatio ns
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK Fusion	30 mg/kg	Not explicitly stated	Complete/ne ar complete tumor regressions
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK Fusion	55 mg/kg	Not explicitly stated	Sustained tumor regression post- treatment
Sup-M2	Anaplastic Large-Cell Lymphoma	NPM-ALK Fusion	100 mg/kg	Not explicitly stated	Sustained tumor regression post-treatment
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK Fusion	30 mg/kg	Not explicitly stated	Tumor regression
NCI-H2228	Non-Small Cell Lung Cancer	EML4-ALK Fusion	55 mg/kg	Not explicitly stated	Tumor regression
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK Fusion	30 mg/kg	Not explicitly stated	Significant tumor growth inhibition
NCI-H3122	Non-Small Cell Lung Cancer	EML4-ALK Fusion	55 mg/kg	Not explicitly stated	Tumor stasis and partial regression
NB-1	Neuroblasto ma	ALK Amplification	30 mg/kg	75%	Tumor stasis and partial regression



NB-1	Neuroblasto ma	ALK Amplification	55 mg/kg	90%	Tumor stasis and partial regression
NB-1691	Neuroblasto ma	ALK Negative	30 mg/kg & 55 mg/kg	No effect	No effect on tumor growth
Table 3: In vivo antitumor efficacy of CEP-28122 in xenograft models.[1]					

# Experimental Protocols Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)





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Caption: Workflow for the in vitro ALK Time-Resolved Fluorescence (TRF) kinase assay.



The inhibitory activity of **CEP-28122** on recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. This assay measures the phosphorylation of a biotinylated peptide substrate by the ALK enzyme. The reaction is initiated by incubating the recombinant ALK enzyme with varying concentrations of **CEP-28122**. Subsequently, the biotinylated substrate and ATP are added to start the phosphorylation reaction. The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a TRF signal that is proportional to the kinase activity.

#### **Cell Culture and Viability Assays**

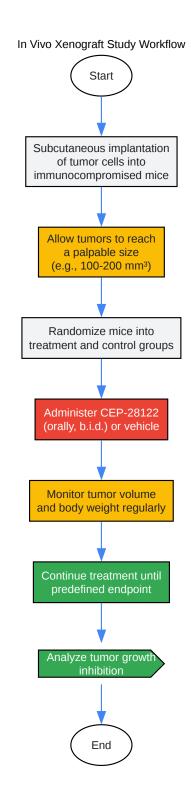
ALK-positive and ALK-negative human cancer cell lines were cultured in RPMI medium supplemented with 10% fetal bovine serum. For cell viability assays, cells were seeded in 96-well plates and treated with various concentrations of **CEP-28122** for a specified period (e.g., 72 hours). Cell viability was assessed using a commercially available assay kit, such as one based on the reduction of a tetrazolium salt (e.g., MTS) or by measuring ATP content (e.g., CellTiter-Glo®). The IC50 values were calculated from the dose-response curves.

#### **Immunoblot Analysis**

To assess the inhibition of ALK phosphorylation and downstream signaling, cells were treated with **CEP-28122** for a specified time (e.g., 2 hours). Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total ALK, STAT3, AKT, and ERK1/2. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Tumor Xenograft Studies





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Caption: Workflow for in vivo tumor xenograft efficacy studies.



All animal studies were conducted in accordance with approved institutional guidelines. Human cancer cell lines were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID or nude mice). When tumors reached a predetermined size, mice were randomized into treatment and control groups. **CEP-28122** was administered orally, typically twice daily (b.i.d.), at various dose levels. Tumor volumes were measured regularly using calipers, and animal body weights were monitored as an indicator of toxicity. The anti-tumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.

#### Conclusion

**CEP-28122** is a highly potent and selective ALK inhibitor with a favorable preclinical pharmacological profile. It effectively inhibits ALK kinase activity, leading to the suppression of downstream signaling pathways and the induction of apoptosis in ALK-positive cancer cells. In vivo, **CEP-28122** demonstrates robust and selective anti-tumor efficacy in xenograft models of ALK-driven cancers. These findings underscore the therapeutic potential of **CEP-28122** for the treatment of ALK-positive malignancies.

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### References

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